
4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide, also known as QBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. QBA is a quinoline-based compound that has a tetrazole-thiol moiety attached to it, making it a unique and promising molecule for drug development.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research into derivatives of the compound has shown promising anticancer properties. The synthesis and evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, for instance, have demonstrated extensive-spectrum antitumor efficiency across numerous cell lines belonging to various tumor subpanels. Compounds within this series have shown selective effectiveness against specific cancer cell lines, including renal and lung cancers, and leukemia, indicating their potential as targeted anticancer agents (Mohamed et al., 2016).
Antimicrobial and Mosquito Larvicidal Activity
Another aspect of research involves the synthesis of compounds with antimicrobial and mosquito larvicidal activity. For example, derivatives of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have shown good antibacterial and antifungal activity, in addition to being lethal to mosquito larvae (Rajanarendar et al., 2010).
Corrosion Inhibition
Quinazoline derivatives, including those related to the specified compound, have also been studied for their corrosion inhibition properties. These derivatives exhibit excellent corrosion inhibition for mild steel in acidic media, demonstrating the potential for these compounds to be used in industrial applications to protect against corrosion (Kumar et al., 2020).
Antitubercular and Antibacterial Evaluation
The synthesis of tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones has been carried out, with some compounds exhibiting notable in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This highlights the potential of these compounds in developing new treatments for tuberculosis and other bacterial infections (Deshmukh et al., 2019).
Anticancer Agents
Novel N-(4-acetyl-4,5-dihydro-5-(7,8,9-substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl)acetamides have been synthesized and evaluated for in vitro anticancer activity against human breast and cervix cancer cell lines. Some compounds have shown potent activity, indicating their potential as anticancer agents (Marganakop et al., 2013).
Eigenschaften
IUPAC Name |
4-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-N-quinolin-8-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S/c1-24-17(21-22-23-24)27-11-15(26)18-9-4-8-14(25)20-13-7-2-5-12-6-3-10-19-16(12)13/h2-3,5-7,10H,4,8-9,11H2,1H3,(H,18,26)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOZOYIUXYEHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

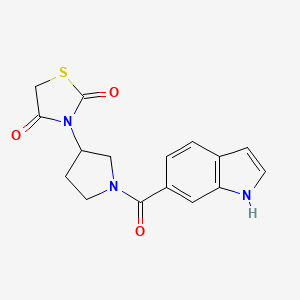
![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)
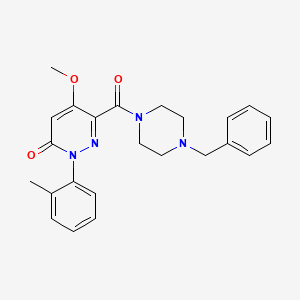
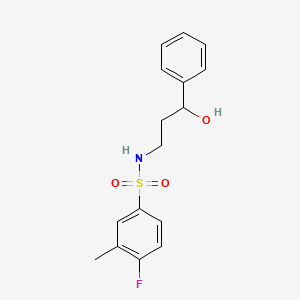
![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)
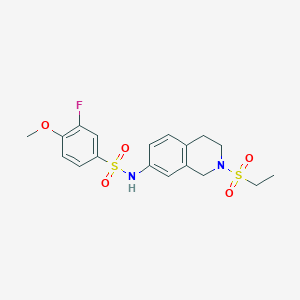
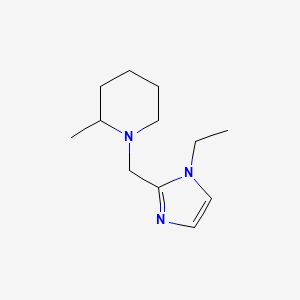
![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)
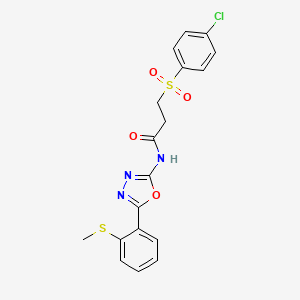
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)
![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)
![3,7-Dimethyl-1-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2471471.png)
![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)
![4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2471474.png)